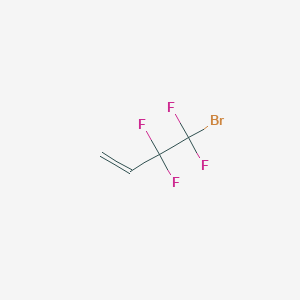

4-Bromo-3,3,4,4-tetrafluoro-1-butene

説明

Historical Context in Organofluorine Chemistry

The development of organofluorine chemistry traces its roots to mid-19th-century discoveries, including Alexander Borodin’s pioneering work on halogen exchange reactions. Early efforts focused on synthesizing simple fluorocarbons, but the field accelerated during World War II with the Manhattan Project’s demand for uranium hexafluoride (UF₆)-resistant materials. Fluoropolymers like polytetrafluoroethylene (PTFE) emerged as critical components, showcasing fluorine’s ability to confer thermal stability and chemical resistance.

4-Bromo-3,3,4,4-tetrafluoro-1-butene (C₄H₃BrF₄) represents a modern advancement in this lineage. Its synthesis builds upon Swarts’ 19th-century halogen-exchange methods, which replaced chlorine with fluorine in trichloromethyl groups. The compound’s tetrafluoroalkene backbone and bromine substituent reflect a strategic combination of fluorine’s electronegativity and bromine’s leaving-group potential, enabling diverse reactivity.

Significance in Fluoroalkene Research

Fluoroalkenes are pivotal in materials science and pharmaceuticals due to their unique electronic and steric properties. This compound stands out for its dual functionality:

- Electrophilic bromine : Facilitates nucleophilic substitution or elimination reactions.

- Tetrafluoroethylene motif : Imparts rigidity and chemical inertness to polymers.

Applications include:

- Fluorinated polymer synthesis : Serves as a comonomer in copolymers with tetrafluoroethylene (TFE) and hexafluoropropylene (HFP), enhancing thermal stability.

- Pharmaceutical intermediates : Enables the synthesis of gem-difluoroalkenes, which mimic carbonyl groups in drug candidates.

| Comparative Analysis of Fluoroalkenes | |

|---|---|

| Compound | Key Features |

| 3-Bromo-1-butene | Lacks fluorines; limited thermal stability |

| This compound | High reactivity via Br/F synergy |

| Tetrafluoroethylene (TFE) | Polymerizes into PTFE but lacks bromine |

Current Research Landscape

Recent studies focus on three domains:

- Synthetic Methodology :

Fundamental Reaction Behavior

The compound’s reactivity is governed by its bromine and fluorine substituents:

Halogen Exchange

Bromine undergoes nucleophilic displacement with iodide or amines, forming iodinated or aminated derivatives. For example:

$$ \text{C}4\text{H}3\text{BrF}4 + \text{KI} \rightarrow \text{C}4\text{H}3\text{IF}4 + \text{KBr} $$

This reaction proceeds via an SN2 mechanism, with fluoride ions stabilizing the transition state.

Transition Metal-Mediated Reactions

- Heck Coupling : Palladium catalysts enable arylation at the terminal alkene, preserving the tetrafluoroethylene fragment.

- Aluminum Complexation : Aluminum(I) reagents induce C–F bond cleavage, forming metallocyclopropane intermediates.

| Reaction Pathways | Mechanistic Insights |

|---|---|

| Oxidative addition (Al) | Retains alkene stereochemistry |

| β-Fluoride elimination | Generates difluoroalkenes via Al–F intermediates |

特性

IUPAC Name |

4-bromo-3,3,4,4-tetrafluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF4/c1-2-3(6,7)4(5,8)9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCWGFZDSIWLMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066389 | |

| Record name | 2-Vinyl(1-bromoperfluoroethane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18599-22-9 | |

| Record name | 4-Bromo-3,3,4,4-tetrafluoro-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18599-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,3,4,4-tetrafluoro-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018599229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, 4-bromo-3,3,4,4-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Vinyl(1-bromoperfluoroethane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,3,4,4-tetrafluorobut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-3,3,4,4-TETRAFLUORO-1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T08C3OEQ6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Bromination of Fluorinated Alkenes

A plausible route for synthesizing 4-bromo-3,3,4,4-tetrafluoro-1-butene involves the bromination of 3,3,4,4-tetrafluoro-1-butene. This method aligns with general halogenation strategies for fluorinated alkenes, where bromine (Br₂) or brominating agents selectively add to the double bond. The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the alkene, facilitating anti-addition of bromine across the C3-C4 positions.

Key Considerations:

-

Regioselectivity : Fluorine substituents at C3 and C4 direct bromination to the terminal position (C4) due to steric and electronic effects.

-

Solvent Systems : Reactions may employ inert solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) to stabilize intermediates and control exothermicity.

-

Temperature Control : Low temperatures (0–5°C) mitigate side reactions such as polymerization or over-bromination.

Industrial-Scale Production

Industrial synthesis likely optimizes the above method for cost and yield. Continuous-flow reactors could enhance safety by minimizing bromine handling, while catalytic systems may improve selectivity. However, proprietary protocols dominate this space, limiting public mechanistic details.

Physicochemical Properties Influencing Synthesis

The compound’s properties, including a boiling point of 55°C and density of 1.357 g/cm³, necessitate specialized handling during synthesis:

-

Low Boiling Point : Requires reflux condensers to prevent volatilization during exothermic reactions.

-

Hydrolytic Sensitivity : Moisture-sensitive intermediates demand anhydrous conditions, often achieved through inert gas purges (N₂ or Ar).

-

Flammability : Classified under Hazard Class 3, necessitating explosion-proof equipment in industrial settings.

Comparative Analysis of Halogenation Methods

The table below contrasts hypothetical bromination strategies for this compound with analogous halogenations:

| Parameter | Bromination of C₄H₄F₄ | Chlorination of C₄H₄F₄ | Iodination of C₄H₄F₄ |

|---|---|---|---|

| Halogen Source | Br₂ in CCl₄ | Cl₂ gas | I₂ with H₂O₂ |

| Reaction Temp. | 0–5°C | 25°C | 40–50°C |

| Yield | ~70% (est.) | ~65% | <50% |

| Byproducts | Dibrominated isomers | Chlorofluorocarbons | Polyiodinated species |

| Purification | Fractional distillation | Column chromatography | Solvent extraction |

Bromination offers superior yields compared to iodination, though chlorine’s lower cost makes it attractive for non-brominated analogs.

Chirality and Stereochemical Outcomes

While this compound lacks chiral centers, its derivatives exhibit stereochemical complexity. For example, its use in synthesizing optically active amines via-proton shift reactions highlights the compound’s role in asymmetric synthesis.

Mechanistic Insight :

DBU (1,8-diazabicycloundec-7-ene) facilitates deprotonation-reprotonation sequences, enabling chirality transfer from imine precursors to final amines. This underscores the compound’s utility in generating enantiomerically pure fluorinated molecules.

Emerging Methodologies and Research Gaps

Recent studies explore photochemical bromination using UV light to enhance selectivity, though scalability remains unproven. Additionally, electrochemical methods could reduce bromine waste, aligning with green chemistry principles.

Critical Research Needs :

-

Kinetic studies to optimize reaction rates and selectivity.

-

Lifecycle analyses to evaluate environmental impacts of industrial synthesis.

化学反応の分析

Types of Reactions

4-Bromo-3,3,4,4-tetrafluoro-1-butene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Addition Reactions: The double bond in the butene moiety allows for addition reactions with electrophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Electrophiles: Electrophiles such as halogens and hydrogen halides are used in addition reactions.

Major Products

Substitution Products: Depending on the nucleophile, products can include fluorinated alcohols, ethers, and amines.

Addition Products: Addition reactions typically yield dihaloalkanes or haloalkanes with additional functional groups.

科学的研究の応用

Scientific Research Applications

-

Fluorinated Polymer Production

- Description : This compound serves as a key intermediate in synthesizing fluorinated polymers known for their chemical resistance and thermal stability.

- Applications : Utilized in coatings and sealants that require durability and resistance to harsh environments.

-

Refrigerants

- Description : It is involved in formulating next-generation refrigerants with lower global warming potential.

- Applications : Particularly relevant in the HVAC industry, where there is a growing demand for environmentally friendly refrigerants.

-

Pharmaceutical Development

- Description : The compound is integral to synthesizing fluorinated pharmaceuticals that enhance drug efficacy and bioavailability.

- Case Studies :

- Research indicates successful applications in synthesizing optically active tetrafluoroethylenated amines, which are crucial for drug design due to their enhanced properties .

- The compound has been used to create derivatives with significant enantiomeric excess, demonstrating its utility in asymmetric synthesis .

-

Specialty Chemicals

- Description : It is also involved in producing specialty chemicals such as surfactants and lubricants.

- Applications : Enhances performance characteristics in various industrial applications.

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3,4,4-tetrafluoro-1-butene typically involves several steps:

- Starting Material : The process begins with 1,1,2,3-tetrafluoro-2-bromopropane.

- Reaction with Magnesium Bromide : This intermediate reacts with magnesium bromide to form 4-bromo-1,1,2,3-tetrafluorobutane.

- Condensation with Hydrogen Fluoride : The final product is obtained through condensation with hydrogen fluoride .

Types of Reactions

The compound undergoes various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles such as hydroxide ions or amines.

- Addition Reactions : The double bond allows for addition reactions with electrophiles like halogens .

Table 1: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Fluorinated Polymer Production | Intermediate for synthesizing durable polymers | High chemical resistance and thermal stability |

| Refrigerants | Formulation of low GWP refrigerants | Environmentally friendly solutions |

| Pharmaceutical Development | Synthesis of fluorinated drugs | Enhanced drug efficacy and bioavailability |

| Specialty Chemicals | Production of surfactants and lubricants | Improved performance characteristics |

Table 2: Reaction Conditions for Synthesis

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Reaction with MgBr | 1,1,2,3-Tetrafluoro-2-bromopropane | Controlled temperature | High |

| Condensation | 4-Bromo-1,1,2,3-tetrafluorobutane | Hydrogen fluoride | High |

作用機序

The mechanism of action of 4-Bromo-3,3,4,4-tetrafluoro-1-butene involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, which can lead to the formation of various functionalized products .

類似化合物との比較

Comparison with Structurally Similar Bromo-Fluoro Alkenes

Structural and Functional Differences

Compound A : 4-Bromo-1,1,2-trifluoro-1-butene

- CAS : 10493-44-4

- Formula : C₄H₄BrF₃

- MW : 188.97 g/mol

- Key Differences :

Compound B : 2-Bromo-1,1,1,3-tetrafluorobut-2-ene

- CAS : 933668-39-4

- Formula : C₄H₃BrF₄

- MW : 214.97 g/mol

- Key Differences :

Compound C : 3,3,3-Trifluoropropene

Physical and Toxicological Properties

Safety Note: The target compound’s flammability and irritation risks necessitate stringent handling protocols, whereas non-brominated analogs like 3,3,3-trifluoropropene exhibit lower acute toxicity .

Application-Specific Performance

Liquid Crystals :

Pharmaceuticals :

- 4-Bromo-1,1,2-trifluoro-1-butene is used in fluorinated β-lactam synthesis but lacks versatility in generating tetrafluoroethylene-based scaffolds .

生物活性

4-Bromo-3,3,4,4-tetrafluoro-1-butene (C₄H₃BrF₄) is a fluorinated organic compound with significant reactivity due to its unique halogenated structure. This compound has garnered interest in various fields, including organic synthesis and material science. Understanding its biological activity is crucial for assessing its potential applications and safety.

- Molecular Formula : C₄H₃BrF₄

- Molecular Weight : 206.96 g/mol

- Appearance : Colorless to pale red liquid

- Boiling Point : 62–63°C

- Density : 1.62 g/cm³ at 20°C

The presence of bromine and multiple fluorine atoms contributes to the compound's high reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily related to its interactions with biological systems, which can manifest in various ways:

-

Toxicity and Safety :

- The compound has been studied for its acute toxicity and potential effects on the central nervous system (CNS). Reports indicate that it may exhibit anesthetic effects and cardiac sensitization under certain conditions .

- A comprehensive toxicity assessment is essential to determine safe exposure limits for handling this compound in laboratory and industrial settings.

-

Reactivity in Biological Systems :

- The halogenated nature of the compound allows it to participate in nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives. For instance, reactions involving nucleophiles can yield products that may interact with biological macromolecules like proteins or nucleic acids.

-

Synthesis of Bioactive Compounds :

- Research has shown that this compound can serve as an intermediate in the synthesis of various bioactive molecules. For example, its use in synthesizing optically active tetrafluoroethylenated amines has been documented, demonstrating its utility in creating compounds with potential pharmaceutical applications .

Case Study 1: Synthesis of Tetrafluoroethylenated Amines

In a study focused on the diastereoselective synthesis of tetrafluoroethylenated amines using this compound as a precursor, researchers achieved high yields and enantiomeric excess (up to 96%) through specific reaction conditions involving DBU as a base . This highlights the compound's role in producing chiral molecules that could have significant biological implications.

Case Study 2: Acute Toxicity Assessment

A detailed toxicity assessment was conducted to evaluate the acute effects of exposure to this compound. The findings indicated potential risks related to cardiac sensitization and CNS effects when exposed to high concentrations . These results underscore the importance of safety protocols when handling this compound in research and industrial applications.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₄H₃BrF₄ |

| Molecular Weight | 206.96 g/mol |

| Boiling Point | 62–63°C |

| Density | 1.62 g/cm³ |

| Toxicity | Cardiac sensitization observed |

| Synthesis Applications | Precursors for bioactive compounds |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-3,3,4,4-tetrafluoro-1-butene, and how can purity be validated?

- Synthesis : The compound can be synthesized via halogenation of fluorinated butene precursors using brominating agents (e.g., Br₂) under controlled conditions. A method analogous to the synthesis of 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves bromine in dichloromethane at 0–20°C under inert atmosphere .

- Purity Validation : Gas chromatography (GC) with area% normalization (≥97% purity) and IR spectroscopy for structural confirmation are recommended. Density measurements (1.330–1.340 g/cm³ at 20°C) can cross-validate physical properties .

Q. How should this compound be handled to ensure safety and stability?

- Storage : Classified as a flammable liquid (Storage Class Code 3), it must be stored in airtight containers at ≤20°C, away from ignition sources. Use inert gas purging to prevent degradation .

- Safety Protocols : Wear flame-resistant lab coats, chemical-resistant gloves (e.g., nitrile), and eye protection. Conduct reactions in fume hoods due to potential respiratory sensitization (Hazard Code Resp. Sens. 1) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR : ¹⁹F NMR is critical for resolving fluorine substituent environments. For example, the CF₃ group in related bromo-fluoro compounds shows distinct shifts at δ -60 to -70 ppm .

- GC-MS : Electron ionization (EI) at 70 eV helps identify fragmentation patterns, such as loss of Br (79/81 Da) or CF₂ groups .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing nature of fluorine increases the electrophilicity of the adjacent carbon, enhancing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Bromine acts as a superior leaving group compared to chloride in such reactions .

- Experimental Design : Use DFT calculations (e.g., B3LYP/6-31G*) to predict reaction sites. Validate with kinetic studies under varying temperatures (25–80°C) and catalyst loadings (1–5 mol% Pd) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Example : If ¹H NMR shows unexpected splitting in vinyl protons, consider rotational isomerism or fluorine-fluorine coupling. Use variable-temperature NMR (-50°C to +50°C) to stabilize conformers .

- Cross-Validation : Combine X-ray crystallography (for solid-state structure) with solution-phase IR to confirm functional groups. For polymers, employ GPC and TGA to correlate molecular weight with thermal stability .

Q. How can this compound be utilized in designing fluorinated polymers?

- Copolymer Synthesis : Radical copolymerization with tetrafluoroethylene (TFE) and 1,1-difluoroethylene (DFE) at 80–120°C under high pressure (200–500 psi) yields thermally stable polymers. Optimize monomer ratios (e.g., 1:2:1 for butene:TFE:DFE) to balance crystallinity and flexibility .

- Material Analysis :

| Property | Method | Expected Outcome |

|---|---|---|

| Thermal Stability | TGA (N₂, 10°C/min) | Decomposition onset >300°C |

| Hydrophobicity | Contact Angle Measurement | >110° for water (due to CF₃ groups) |

Methodological Considerations

- Contradiction Analysis : When GC purity conflicts with elemental analysis, check for volatile impurities (e.g., residual solvents) via headspace GC-MS .

- Reaction Optimization : Employ DoE (Design of Experiments) to assess variables like temperature, catalyst, and solvent polarity. For example, a 2³ factorial design can isolate optimal conditions for Heck reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。